(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
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Overview
Description
2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile is a complex organic compound with the molecular formula C18H17N3O It is known for its unique structure, which includes a pyrroloquinoline core with multiple methyl groups and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline with malononitrile in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the malononitrile moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline: Shares the pyrroloquinoline core but lacks the malononitrile moiety.
Malononitrile: A simpler compound that forms part of the structure of the target compound.
Uniqueness
2-[4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile is unique due to its combination of a pyrroloquinoline core with a malononitrile moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N3O/c1-10-5-13-11(2)7-18(3,4)21-16(13)14(6-10)15(17(21)22)12(8-19)9-20/h5-7H,1-4H3 |
InChI Key |
XPUDXKMIZDMSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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